(Z)-3-methylpent-3-en-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

14272-81-2 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

IUPAC Name |

(Z)-3-methylpent-3-en-1-yne |

InChI |

InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5- |

InChI Key |

GRGVQLWQXHFRHO-WAYWQWQTSA-N |

SMILES |

CC=C(C)C#C |

Isomeric SMILES |

C/C=C(/C)\C#C |

Canonical SMILES |

CC=C(C)C#C |

Other CAS No. |

1574-33-0 |

Origin of Product |

United States |

Nomenclature and Structural Representation of Z 3 Methylpent 3 En 1 Yne

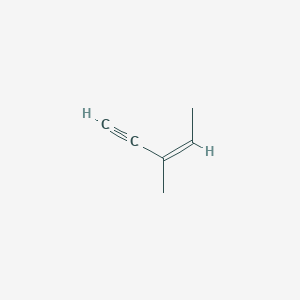

The systematic name (Z)-3-methylpent-3-en-1-yne precisely describes the molecule's connectivity and stereochemistry. The parent chain is a five-carbon structure, indicated by "pent." The "-3-en-" and "-1-yne" suffixes reveal the presence of a carbon-carbon double bond at the third carbon and a carbon-carbon triple bond at the first carbon. The "(Z)-" prefix specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl group and the ethynyl (B1212043) group are on the same side of the double bond. A methyl group is located at the third carbon position.

The structural formula of this compound is:

This arrangement of a conjugated double and triple bond, known as an enyne, bestows the molecule with distinct reactivity.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₈ nih.gov |

| Molecular Weight | 80.13 g/mol nih.gov |

| CAS Number | 14272-81-2 nih.gov |

| Boiling Point | 66.7°C at 760 mmHg |

| Density | 0.764 g/cm³ |

| InChI Key | GRGVQLWQXHFRHO-WAYWQWQTSA-N nih.gov |

| Canonical SMILES | CC=C(C)C#C |

Significance of Enynes in Organic Synthesis and Chemical Research

Enynes, and specifically conjugated enynes like (Z)-3-methylpent-3-en-1-yne, are of paramount importance in organic synthesis. Their value stems from the presence of two distinct and reactive functional groups—the alkene and the alkyne—in close proximity. This arrangement allows for a diverse range of chemical transformations, making them versatile building blocks for the construction of complex molecular architectures. nih.gov

The conjugated π-system of enynes influences their reactivity, enabling participation in reactions such as cycloadditions and polymerizations. The specific stereochemistry, as seen in the (Z)-isomer of 3-methylpent-3-en-1-yne (B73469), can lead to distinct stereochemical outcomes in synthetic applications.

One of the most significant applications of enynes is in enyne metathesis , a powerful carbon-carbon bond-forming reaction catalyzed by transition metals, particularly ruthenium carbene complexes. organic-chemistry.orgchim.it This reaction can be performed intramolecularly (ring-closing enyne metathesis or RCEYM) to form cyclic dienes, or intermolecularly (cross-enyne metathesis) to create new acyclic dienes. organic-chemistry.orgchim.it These diene products are themselves valuable intermediates, readily participating in further reactions like the Diels-Alder cycloaddition to build complex polycyclic systems. chim.it

Furthermore, enynes are key substrates in a variety of other transition metal-catalyzed reactions, including:

Palladium-catalyzed cross-coupling reactions: These reactions, such as the Sonogashira and Heck couplings, allow for the formation of new carbon-carbon bonds by coupling the enyne with other organic molecules. nih.govbohrium.com For instance, the palladium-catalyzed cross-coupling of 1-iodo-4-methylpent-3-en-1-yne with a stannylfuranone has been used in the synthesis of the natural product cleviolide. rsc.org

Gold-catalyzed cycloisomerizations: Gold catalysts can activate the alkyne moiety of enynes, leading to intramolecular reactions with the alkene to form various cyclic structures. acs.org

Hydrofunctionalization reactions: The double and triple bonds of enynes can undergo the addition of a wide range of reagents, including hydrogen, halogens, and other small molecules, to introduce new functional groups. ontosight.ai

The versatility of enynes makes them crucial intermediates in the total synthesis of numerous natural products and biologically active compounds. nih.govbeilstein-journals.org

Historical Context and Early Studies of Enynes

Geometric Isomerism: Elucidation of the (Z)-Configuration

Geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond (C3=C4). The designation (Z), from the German zusammen meaning "together," indicates that the groups of higher priority on each carbon of the double bond are on the same side. According to the Cahn-Ingold-Prelog (CIP) priority rules, at C3, the ethynyl (B1212043) group (-C≡CH) has higher priority than the methyl group (-CH3). At C4, the methyl group (-CH3) has higher priority than the hydrogen atom (-H). Since the higher priority groups are on the same side of the double bond, the isomer is designated as (Z).

The elucidation of this configuration is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In a study detailing the synthesis of this compound, the following NMR data were reported for the (Z)-isomer:

¹H NMR (ppm): 5.77 (1H, q, J = 5 Hz), 3.13 (1H, s), 1.81 (3H, s), 1.81 (3H, d, J = 5 Hz). researchgate.net

¹³C NMR (ppm): 134.3, 118.1, 83.3, 81.0, 23.0, 16.3. researchgate.net

The quartet at 5.77 ppm corresponds to the vinylic proton, and its coupling to the adjacent methyl group helps confirm the connectivity. The specific chemical shifts and coupling constants, when compared with data for the (E)-isomer and with values predicted by computational models, allow for unambiguous assignment of the (Z)-geometry. The Nuclear Overhauser Effect (NOE) is another powerful NMR technique that could be used for confirmation. An NOE enhancement between the vinylic proton and the C5-methyl group would provide definitive proof of their spatial proximity, which is characteristic of the (Z)-isomer.

Conformational Analysis and Dynamics of this compound

The conformational landscape of this compound is determined by the rotation around the single bonds, specifically the C2-C3 bond. The molecule is relatively simple, but the rotation around this bond can lead to different spatial arrangements of the ethynyl group relative to the double bond. The two primary conformations are the s-trans (or anti-periplanar) and the s-cis (or syn-periplanar) forms.

In the s-trans conformation, the bulky ethynyl group and the C5-methyl group are positioned on opposite sides of the C2-C3 single bond, minimizing steric hindrance. In the s-cis conformation, these groups are on the same side, leading to potential steric clash. Due to this, the s-trans conformer is generally expected to be the more stable ground state conformation.

While specific computational studies on the rotational energy barrier for this compound are not widely available, research on structurally similar compounds, such as substituted 1,3-dienes, provides valuable insights. For instance, ab initio calculations on (Z)-1,3-dienylboronates have shown that the energy barrier for rotation from the more stable s-trans to the s-cis conformation is a key factor in their reactivity. researchgate.net For this compound, the energy difference between the s-cis and s-trans conformers and the rotational barrier between them would be influenced by the steric interactions between the C5-methyl group and the ethynyl group in the s-cis arrangement. This dynamic equilibrium between conformers is crucial as certain reactions may proceed preferentially through the less stable, but more reactive, s-cis conformation.

Comparative Studies with (E)-3-Methylpent-3-en-1-yne Isomer

The (E)-isomer of 3-methylpent-3-en-1-yne (B73469), designated (E) from the German entgegen for "opposite," has the higher priority groups on opposite sides of the double bond. This difference in geometry leads to distinct physical and chemical properties when compared to the (Z)-isomer.

| Property | This compound | (E)-3-methylpent-3-en-1-yne |

| IUPAC Name | This compound nih.gov | (E)-3-methylpent-3-en-1-yne nih.gov |

| Synonyms | (3Z)-3-Methyl-3-penten-1-yne chemspider.com | (3E)-3-Methyl-3-penten-1-yne nih.gov |

| Molecular Formula | C₆H₈ nih.gov | C₆H₈ nih.gov |

| Molecular Weight | 80.13 g/mol nih.gov | 80.13 g/mol nih.gov |

| Boiling Point | 66.7°C at 760 mmHg | Data not readily available |

| Stereochemistry | Higher priority groups on the same side of the C=C bond. | Higher priority groups on opposite sides of the C=C bond. |

| Predicted Stability | Generally less stable due to steric strain between the C1-ethynyl and C5-methyl groups. | Generally more stable due to reduced steric strain. |

| Reactivity | Steric hindrance from the Z-configuration can influence reaction pathways and rates. | The more open geometry may allow for faster reactions in some cases. |

In terms of stability, the (E)-isomer is generally expected to be thermodynamically more stable than the (Z)-isomer. This is because the (Z)-configuration forces the C1-ethynyl group and the C5-methyl group into closer proximity, resulting in increased steric strain. This difference in stability can be quantified by comparing their heats of formation.

Spectroscopically, the two isomers can be distinguished by differences in their NMR and IR spectra. For example, the chemical shift of the vinylic proton and the coupling constants would differ. In the IR spectrum, the C=C stretching frequency might show a slight variation.

The reactivity of the two isomers can also differ significantly. Research on related diene systems has shown that (Z)-isomers can be far less reactive in certain reactions, such as the Diels-Alder reaction, compared to their (E)-counterparts. This is often attributed to the steric hindrance in the transition state. researchgate.net

Impact of Stereochemistry on Reactivity and Synthetic Utility

The (Z)-stereochemistry of 3-methylpent-3-en-1-yne has a profound impact on its chemical reactivity and its utility as a building block in organic synthesis. The specific spatial arrangement of the substituents around the double bond dictates the molecule's approach to reacting partners and the stability of reaction transition states.

Steric Effects: The Z-configuration introduces significant steric hindrance around the double bond. The proximity of the C5-methyl group to the C1-ethynyl group can shield the double bond from attack by bulky reagents. This steric hindrance can slow down the rate of reactions like electrophilic additions to the double bond compared to the less hindered (E)-isomer.

Conjugation and Cycloadditions: The conjugated enyne system allows the molecule to participate in pericyclic reactions, such as the Diels-Alder reaction, where it can act as the diene component. The ene-yne conjugation helps to lower the activation energy for such cycloadditions by stabilizing the transition states. However, for a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. As discussed, the s-cis conformation of the (Z)-isomer is sterically disfavored. This can make the (Z)-isomer a less reactive diene compared to its (E)-counterpart or other less substituted dienes. Studies on analogous systems have concluded that steric repulsions in the Diels-Alder transition state are the primary factor governing the lower reactivity of (Z)-isomers. researchgate.net

Synthetic Utility: Despite the potential for lower reactivity in some cases, the defined stereochemistry of this compound makes it a valuable precursor for the stereoselective synthesis of more complex molecules. For instance, reactions that proceed with retention of stereochemistry can transfer the (Z)-geometry of the starting material to the product. The partial hydrogenation of the alkyne moiety using a Lindlar catalyst can selectively produce a (Z,Z)-diene, a useful motif in natural product synthesis. The distinct reactivity profile compared to the (E)-isomer allows chemists to selectively target different stereochemical outcomes in their synthetic strategies.

Stereoselective Partial Hydrogenation Approaches to the (Z)-Alkene Moiety

A primary and effective strategy for constructing the (Z)-alkene moiety in enynes is the stereoselective partial hydrogenation of a corresponding diyne precursor. This method relies on catalysts that can selectively reduce one alkyne in the presence of another, and do so with high syn-selectivity to yield the desired (Z)-isomer.

The most common approach involves the use of heterogeneous catalysts, with the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) being a classic example. The poisoning agents deactivate the most active catalytic sites, preventing over-reduction to the alkane and promoting the formation of the cis (or Z) alkene. For the synthesis of this compound, a suitable precursor would be 3-methylpenta-1,3-diyne. The partial hydrogenation of this diyne would selectively reduce the internal triple bond.

Recent advancements have focused on developing more efficient and environmentally benign catalysts. For instance, palladium nanoparticles supported on nitrogen-doped carbon nanofibers have been shown to be effective for the (Z)-selective partial hydrogenation of internal alkynes. acs.org The design of smart heterogeneous catalysts offers a promising avenue for achieving high chemo- and stereoselectivity. mdpi.com The choice of solvent can also play a critical role, with solvents like ethanol (B145695) or isopropanol (B130326) often being employed. mdpi.com

Table 1: Comparison of Catalysts for Partial Hydrogenation

| Catalyst System | Precursor | Key Features | Selectivity |

|---|---|---|---|

| Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | 3-Methylpenta-1,3-diyne | Prevents over-reduction; classic method. | High (Z)-selectivity. |

A pilot plant case study for a related process achieved a 92% yield using a tandem Lindlar hydrogenation-distillation system, demonstrating the industrial viability of this approach.

Metal-Catalyzed Cross-Coupling Strategies for En-yne Construction

Metal-catalyzed cross-coupling reactions represent a powerful and modular approach for the formation of carbon-carbon bonds, making them highly suitable for the convergent synthesis of enynes like this compound. eie.gr These methods typically involve the reaction of a vinyl organometallic or halide species with an alkynyl partner, catalyzed by a transition metal, most commonly palladium. researchgate.netthieme-connect.de

Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl halide. To synthesize this compound, one could couple ethynyltrimethylsilane (as a protected acetylene (B1199291) equivalent) with a (Z)-2-halo-3-methyl-2-pentene, followed by deprotection. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. eie.gr A key advantage is the mild reaction conditions, which help in preserving the Z-configuration of the vinyl halide.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound with an organic halide. A potential route could involve the reaction of a (Z)-vinyl boronic acid or ester with a 1-haloalkyne. The B-alkyl Suzuki-Miyaura cross-coupling is particularly noted for its high degree of stereoretention. thieme-connect.desemanticscholar.org For instance, the coupling of chloroenynes with organoboron reagents has been demonstrated to proceed with full control over E/Z selectivity using a palladium catalyst in water, highlighting a green aspect of this methodology. semanticscholar.org

Heck Coupling: While less common for direct enyne synthesis, the Heck reaction, which couples an unsaturated halide with an alkene, can be adapted. For example, intramolecular variants or tandem reaction sequences involving Heck coupling could be envisioned.

The utility of these methods is underscored by their application in the synthesis of natural products. For example, a palladium-catalyzed cross-coupling between 1-iodo-4-methylpent-3-en-1-yne and a stannylfuranone was the key step in the synthesis of cleviolide. rsc.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Advantages |

|---|---|---|---|

| Sonogashira | Terminal Alkyne + (Z)-Vinyl Halide | Pd complex, Cu(I) co-catalyst | Mild conditions, high functional group tolerance. eie.gr |

| Suzuki-Miyaura | (Z)-Vinylboronic Acid + 1-Haloalkyne | Pd catalyst, Base | High stereoretention, can be performed in aqueous media. thieme-connect.desemanticscholar.org |

Transition-Metal-Free Synthetic Routes to this compound

While highly effective, metal-catalyzed methods can suffer from drawbacks such as catalyst toxicity and cost. This has spurred the development of transition-metal-free alternatives for C-C bond formation. acs.org

One strategy involves the reaction of nucleophiles with activated alkynes or alkenes. For example, a robust, transition-metal-free, one-step strategy for the synthesis of ynamides has been developed using sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides. acs.org This suggests that nucleophilic substitution pathways on appropriately functionalized (Z)-alkene precursors could be a viable route.

Another approach involves the generation of highly reactive intermediates. A comprehensive study detailed the generation of chloro(4-methylpent-3-en-1-ynyl)carbene via the photolysis of a synthesized 5-chloroethynyl-3,3-dimethyl-3H-pyrazole. researchgate.net This carbene could then, in principle, be trapped or rearranged to form the desired enyne skeleton, although this represents a more complex and less direct synthetic path.

Lithiation of substrates followed by reaction with an electrophile is another metal-free strategy. For instance, trans-1-alkoxy-2-(phenylethynyl)cyclopropanes can be lithiated at the hydrogen atom alpha to the triple bond. researchgate.net A similar strategy could be envisioned where a lithiated (Z)-alkene is reacted with an appropriate alkynyl electrophile.

Exploration of Novel Precursors and Reaction Conditions

Innovation in the synthesis of this compound is also driven by the exploration of novel starting materials and reaction conditions that can offer improved efficiency, selectivity, or access to new chemical space.

The synthesis of terpenoid natural products often involves the construction of complex structures from simple building blocks, providing a blueprint for creative synthetic design. uni-hannover.de For example, the regioselective synthesis around double and triple bonds is a key theme in this area. uni-hannover.de

The use of organoindium reagents represents a more recent development. The regio- and stereoselective allylindation of alkynes using indium(III) bromide and allylic silanes has been shown to produce 1,4-dienylindiums. mdpi.com These intermediates are valuable because they can be easily transformed into functionalized skipped dienes through iodination or palladium-catalyzed cross-coupling reactions without the need for a base. mdpi.com Applying this methodology to a precursor like 3-methyl-1-butyne (B31179) could potentially lead to a novel route for the target molecule's backbone.

The development of unique precursors, such as the 5-chloroethynyl-3,3-dimethyl-3H-pyrazole used to generate a specific carbene, demonstrates the potential of precursor-driven innovation. researchgate.net By designing precursors with specific reactivity, new synthetic transformations can be unlocked.

Table 3: Novel Precursors and Their Potential Applications

| Precursor Type | Synthetic Method | Potential Intermediate/Product | Reference |

|---|---|---|---|

| 5-Chloroethynyl-3,3-dimethyl-3H-pyrazole | Photolysis | Chloro(4-methylpent-3-en-1-ynyl)carbene | researchgate.net |

| Alkynes / Allylic Silanes | Allylindation with InBr₃ | 1,4-Dienylindium compounds | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

One key area of focus is the replacement of homogeneous catalysts with recoverable and reusable heterogeneous catalysts. mdpi.com A patent for the synthesis of the related compound 3-methyl-3-penten-2-one (B7765926) describes a "greener" process using a solid acid catalyst in place of a mineral acid, which simplifies workup and reduces corrosive waste. google.com The process can also be run continuously, improving mass efficiency. google.com

Solvent selection is another critical aspect. The use of water as a solvent in Suzuki-Miyaura couplings or greener solvents like isopropanol or cyclopentyl methyl ether (CPME) in hydrogenation reactions represents a significant improvement over traditional chlorinated or aromatic solvents. mdpi.comsemanticscholar.org

Reactivity and Reaction Mechanisms of Z 3 Methylpent 3 En 1 Yne

Electrophilic Addition Reactions to the Alkyne and Alkene Moieties

The conjugated en-yne system of (Z)-3-methylpent-3-en-1-yne provides two sites for electrophilic attack: the double bond and the triple bond. The outcome of these reactions is governed by factors such as the nature of the electrophile, reaction conditions, and the inherent electronic properties and steric environment of the molecule.

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity in electrophilic additions to alkenes and alkynes describes the preferential addition of a reagent to a particular atom of the double or triple bond. masterorganicchemistry.com In the case of this compound, the addition of unsymmetrical reagents like hydrogen halides (HX) can lead to different constitutional isomers. masterorganicchemistry.com

The stereoselectivity of an addition reaction refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com For this compound, this is particularly relevant due to the pre-existing Z-geometry of the double bond. Addition reactions can proceed via syn-addition (addition to the same face of the double bond) or anti-addition (addition to opposite faces). masterorganicchemistry.com

Studies on similar systems have shown that the interplay of steric and electronic effects dictates the regio- and stereochemical outcomes. For instance, in the phenylselenoetherification of related (Z)- and (E)-hex-4-en-1-ols, the stereochemistry of the starting alkene significantly influences the stereochemistry of the cyclic ether products. researchgate.net

Mechanistic Pathways of Halogenation and Hydrohalogenation

Hydrohalogenation: The addition of hydrogen halides (HX) to the en-yne system can occur at either the double or triple bond. pressbooks.pub The mechanism typically proceeds through a two-step electrophilic addition. pressbooks.publibretexts.org

Protonation: The electrophilic hydrogen atom of HX is attacked by the π-electrons of either the alkene or the alkyne, leading to the formation of a carbocation intermediate. pressbooks.pub The stability of the resulting carbocation determines the regioselectivity. According to Markovnikov's rule, the hydrogen adds to the carbon atom that already has more hydrogen atoms, leading to the more substituted (and therefore more stable) carbocation. pressbooks.pub In the case of this compound, protonation of the double bond can lead to a tertiary carbocation, while protonation of the terminal alkyne would lead to a less stable vinylic carbocation. masterjeeclasses.com

Nucleophilic Attack: The halide ion (X⁻) then acts as a nucleophile and attacks the carbocation, forming the final product. pressbooks.pub

The reaction with one equivalent of HBr in the presence of radical initiators can lead to anti-Markovnikov addition.

Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂ to the en-yne can also occur at either the double or triple bond. The reaction with one equivalent of a halogen typically results in the formation of a dihaloalkene. libretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. libretexts.org This results in anti-addition of the two halogen atoms. libretexts.org The use of excess halogen can lead to the formation of a tetrahaloalkane. libretexts.org

Cycloaddition Reactions Involving the En-yne System

The conjugated en-yne system of this compound makes it a suitable substrate for cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. ontosight.ai

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. While this compound itself is not a diene, its conjugated system can participate in related pericyclic reactions. The conjugated π-electrons of the en-yne system can influence its reactivity in such cycloadditions.

[2+2] and [4+2] Cycloadditions

The conjugated enyne system of this compound is noted for its potential to participate in [2+2] and [4+2] cycloadditions. These reactions exploit the electron-deficient alkyne and electron-rich alkene moieties for regioselective cycloadditions, leading to the synthesis of polycyclic compounds and polymer precursors. For instance, nickel-catalyzed [3+2] cycloaddition reactions between trifluoromethylalkenes and alkynes have been reported, showcasing the utility of en-yne systems in forming cyclopentadiene (B3395910) derivatives. rsc.org

Oxidation Reactions and Derivatization Strategies

The double and triple bonds in this compound are susceptible to oxidation by various reagents, leading to a range of functionalized products.

Common oxidation reactions include:

Cleavage of the triple bond: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the terminal alkyne to form a carboxylic acid.

Fragmentation of both double and triple bonds: Ozonolysis (O₃ followed by a workup with zinc and water) can cleave both the double and triple bonds, yielding smaller carbonyl compounds.

Syn-dihydroxylation of the double bond: Reagents like osmium tetroxide (OsO₄) can selectively dihydroxylate the double bond to form a diol, with the two hydroxyl groups adding to the same side of the double bond.

These oxidation reactions provide routes for the derivatization of this compound into other functionalized molecules, which can serve as building blocks in organic synthesis.

Data Tables

Table 1: Electrophilic Addition Reactions of this compound

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HBr (1 equivalent) | Radical initiation | (Z)-3-methyl-1-bromopent-3-en-1-yne | Anti-Markovnikov addition |

This data is based on general reactivity patterns of similar compounds and may not represent experimentally verified outcomes for this compound specifically.

Table 2: Oxidation Reactions of this compound

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O, H⁺, heat | 3-methylpentanedioic acid | Cleavage of triple bond to carboxylic acids |

| Ozonolysis | O₃, then Zn/H₂O | Methyl glyoxal (B1671930) + propionaldehyde | Fragmentation of both double and triple bonds |

This data is based on general reactivity patterns of similar compounds and may not represent experimentally verified outcomes for this compound specifically.

Reduction Methodologies and Product Distribution

The reduction of this compound can be controlled to selectively hydrogenate either the alkyne or both the alkyne and alkene functionalities, depending on the chosen catalyst and reaction conditions. This selectivity is crucial for its application as a synthetic intermediate.

Partial hydrogenation is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). This catalyst system is specifically designed to reduce the triple bond to a (Z)-alkene without significantly affecting the existing double bond. The reaction proceeds with syn-addition of hydrogen, preserving the stereochemistry of the double bond and forming (3Z,5Z)-3-methylhexa-3,5-diene.

For complete saturation of the molecule, more active catalysts are employed. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) under a hydrogen atmosphere will reduce both the triple bond and the double bond. This exhaustive hydrogenation leads to the formation of the corresponding alkane, 3-methylpentane. The reaction proceeds until all degrees of unsaturation in the carbon backbone are removed.

Table 1: Hydrogenation Products of this compound

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (3Z,5Z)-3-methylhexa-3,5-diene | Stereospecific reduction of the alkyne to a cis-alkene. |

| Full Hydrogenation | H₂, Pd/C or Raney Ni | 3-Methylpentane | Complete saturation of both the double and triple bonds. |

Organometallic Chemistry and Complexation with Transition Metals

The conjugated π-system of this compound makes it an interesting ligand for transition metals. Both the alkene and alkyne moieties can act as π-donors, leading to the formation of stable organometallic complexes. The mode of coordination depends on the metal center, its oxidation state, and the other ligands present.

Metals like platinum(0) are known to form π-complexes with enynes. acs.org In the case of this compound, a Pt(0) species could coordinate to either the double or the triple bond, or potentially bridge both, acting as a bidentate ligand. The formation of these complexes is often a key step in synthetically important catalytic reactions, such as benzannulation. acs.org

Gold(I) and other electrophilic metals like palladium(II) and rhodium(I) are particularly effective at activating the alkyne functionality towards nucleophilic attack. researchgate.netipcm.fracs.org For terminal alkynes like this compound, gold(I) can form σ-acetylide complexes upon deprotonation or π-complexes that enhance the electrophilicity of the alkyne carbons. acs.org These activated intermediates are central to a wide array of transformations, including cycloisomerizations and skeletal rearrangements. researchgate.nettib.eu The reactivity and structure of these complexes can be fine-tuned by the ancillary ligands on the metal center. For instance, N-heterocyclic carbene (NHC) ligands on gold have been shown to influence the reaction pathways in enyne cyclizations. ipcm.fr

Furthermore, metals such as tungsten and molybdenum are used in enyne ring-closing metathesis, where they form metallacyclobutane intermediates, although this is more relevant for non-conjugated di- and enynes. nih.gov

Table 2: Examples of Transition Metal Interactions with Enyne Systems

| Metal | Type of Interaction/Complex | Relevance |

|---|---|---|

| Platinum(0) | π-Enyne Complexes | Intermediates in catalytic benzannulation reactions. acs.org |

| Gold(I) | σ-Acetylide and π-Alkyne Complexes | Catalysis of cycloisomerization and skeletal rearrangements. researchgate.netacs.org |

| Palladium(II) | Palladacyclopentene Intermediates | Catalytic cyclization and dimerization of enynes. acs.org |

| Rhodium(I) | Oxidative Cyclometalation Intermediates | Catalysis of enyne cycloisomerization with halogen shifts. acs.org |

| Tungsten/Molybdenum | Alkylidene (Carbene) Complexes | Catalysts for enyne ring-closing metathesis. nih.gov |

Radical Reactions and Photochemical Transformations

The unsaturated framework of this compound is susceptible to attack by radicals. Radical addition can occur at either the double or the triple bond, leading to different reaction pathways. The regioselectivity of the initial addition is governed by the stability of the resulting radical intermediate. Addition of a radical (R•) to the terminal alkyne carbon would generate a vinyl radical, while addition to the internal alkene carbon could produce a stabilized allylic radical. These radical intermediates can then be trapped or undergo further reactions, such as cascade cyclizations, particularly in 1,6-enynes. mdpi.comnih.gov

Photochemical methods can be employed to generate radical species or to induce transformations in the enyne itself. For example, photolysis of precursor molecules like 5-chloroethynyl-3,3-dimethyl-3H-pyrazole can generate highly reactive carbenes, such as chloro(4-methylpent-3-en-1-ynyl)carbene, an isomer of the target compound. nih.gov These carbenes, generated under UV irradiation, can then undergo further photochemical rearrangements. One observed pathway is the transformation into isomeric diene-ynes. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for initiating radical reactions with enynes. acs.orgnih.govacs.org For instance, a combination of a photocatalyst and a gold catalyst can facilitate the atom-transfer radical addition (ATRA) of sulfonyl radicals to alkynes, generating functionalized vinylsulfones with high stereoselectivity. acs.org In the context of this compound, such reactions could lead to the formation of complex, functionalized dienes. The photochemical excitation of aromatic enynes can also lead to unique cycloaromatization reactions, proceeding through diradical intermediates. diva-portal.org

Table 3: Radical and Photochemical Reaction Pathways for Enynes

| Reaction Type | Initiation Method | Key Intermediates | Potential Products |

|---|---|---|---|

| Intermolecular Radical Addition | Chemical Initiator or Photoredox Catalysis | Vinyl or Allylic Radicals | Difunctionalized alkenes/dienes. mdpi.com |

| Photochemical Carbene Generation | UV Photolysis of Diazo Precursors | Vinylcarbenes, Ethynylcarbenes | Isomeric diene-ynes, cyclopropenes. nih.gov |

| Atom Transfer Radical Addition (ATRA) | Dual Gold/Photoredox Catalysis | Vinyl Radicals | Functionalized vinylsulfones. acs.org |

| Photochemical Cycloaromatization | UV Photoexcitation | Diradicals | Fulvenes, Benzofulvenes. diva-portal.org |

Acid-Catalyzed Rearrangements and Isomerization Pathways

Under acidic conditions, this compound can undergo various rearrangements and isomerizations. The presence of both an alkene and an alkyne offers multiple sites for protonation. Strong acids can protonate the alkyne, which can lead to the formation of a vinyl cation. This highly reactive intermediate can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation, potentially leading to skeletal reorganization or isomerization.

Acid-catalyzed reactions of enynes are often coupled with transition metal catalysis. Cationic rhodium(I) or gold(I) complexes, in the presence of a Brønsted acid like benzoic acid or a Lewis acid, are known to catalyze the cycloisomerization of 1,6-enynes. acs.orgnih.gov The reaction is believed to proceed through a rhodacyclopentene or a gold-activated alkyne intermediate. Protonation of this intermediate facilitates subsequent steps, such as hydrogen elimination, leading to the formation of bicyclic products. acs.org For example, the cycloisomerization of 1,6-enynes can yield bicyclo[3.1.0]hexanes. acs.org

In the absence of a metal catalyst, direct protonation can lead to different outcomes. For instance, the acid-catalyzed rearrangement of a related compound, 3-methylpent-4-en-1-yn-3-ol, yields a mixture of (E/Z)-3-methylpent-2-en-4-yn-1-ols, demonstrating the potential for acid to induce allylic rearrangements and E/Z isomerization in such systems. For this compound, protonation could lead to isomerization to its more stable (E)-isomer or other constitutional isomers. The specific product distribution would be highly dependent on the acid strength and reaction conditions.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of (Z)-3-methylpent-3-en-1-yne in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment, with protons near the electron-withdrawing alkyne and alkene groups appearing at higher chemical shifts (downfield). The Z-configuration of the double bond influences the coupling constants (J-values) between the vinyl and allylic protons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (≡C-H) | ~2.8 - 3.1 | Quartet (q) | ~2.5 - 3.0 |

| H4 (=C-H) | ~5.4 - 5.8 | Quartet (q) | ~7.0 - 7.5 |

| H5 (-CH₃) | ~1.7 - 1.9 | Doublet (d) | ~7.0 - 7.5 |

| C3-CH₃ | ~1.8 - 2.0 | Doublet (d) | ~2.5 - 3.0 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene are characteristically found in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (≡C-H) | ~80 - 85 |

| C2 (-C≡) | ~85 - 90 |

| C3 (=C-) | ~110 - 115 |

| C4 (=C-H) | ~135 - 140 |

| C5 (-CH₃) | ~14 - 18 |

| C3-CH₃ | ~20 - 25 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. chemsrc.comsielc.com These techniques reveal correlations between nuclei, providing a roadmap of atomic connections.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, this would show correlations between the vinylic proton (H4) and the protons of the C5-methyl group, as well as a weaker long-range coupling between the acetylenic proton (H1) and the C3-methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~5.5 ppm to the C4 carbon and the ¹H signal at ~3.0 ppm to the C1 carbon.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns. spectrabase.comdocbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nist.govdoubtnut.com For this compound (C₆H₈), the exact mass can be calculated and compared to the experimentally measured value to confirm the elemental composition, distinguishing it from other isomers with the same nominal mass. lcms.czlibretexts.org

Data Table: Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₆H₈ |

| Monoisotopic Mass | 80.06260 u |

The molecular ion peak (M⁺) would be observed at m/z = 80. Common fragmentation pathways for enynes involve the loss of small, stable neutral molecules or radicals.

Interactive Data Table: Major Fragment Ions for 3-methylpent-3-en-1-yne (B73469)

| m/z | Proposed Fragment | Possible Loss |

| 80 | [C₆H₈]⁺ | Molecular Ion |

| 79 | [C₆H₇]⁺ | Loss of H• |

| 65 | [C₅H₅]⁺ | Loss of •CH₃ |

| 53 | [C₄H₅]⁺ | Loss of C₂H₃• |

| 39 | [C₃H₃]⁺ | Propargyl cation |

The base peak at m/z 79 corresponds to the loss of a single hydrogen atom, forming a stable delocalized cation. nih.gov The peak at m/z 65 results from the loss of a methyl radical (•CH₃), a common fragmentation for methyl-substituted compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

≡C-H Stretch: A sharp, strong band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium intensity band is anticipated in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch.

=C-H Stretch: Absorption due to the vinyl C-H stretch will appear just above 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretch is expected to show a medium intensity band around 1650 cm⁻¹.

=C-H Bend: An out-of-plane bending vibration for the Z-disubstituted alkene would be expected in the region of 730-665 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, making it an excellent complementary technique to IR. nih.goved.ac.uk

C≡C Stretch: The carbon-carbon triple bond, being relatively non-polar, often gives a strong and sharp signal in the Raman spectrum, typically in the 2100-2140 cm⁻¹ region. columbia.edunih.gov

C=C Stretch: The carbon-carbon double bond also produces a characteristic Raman signal around 1650 cm⁻¹, which can be stronger than its IR counterpart, especially due to the conjugated system. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and its E-isomer, as well as for assessing its purity.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by Gas Chromatography. nist.gov Using a capillary column with a suitable stationary phase (e.g., non-polar or medium-polarity), the compound can be separated from impurities based on differences in boiling point and interaction with the stationary phase. The retention time is a characteristic property under specific GC conditions, and the peak area can be used for quantitative analysis of purity. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated component. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can also be employed for the analysis and purification of enynes. sielc.com Separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water). nih.gov While the lack of a strong UV chromophore might necessitate the use of detectors other than UV-Vis, such as a refractive index detector or mass spectrometer (LC-MS), HPLC can be a powerful tool for both analytical and preparative-scale separations.

Gas Chromatography (GC) Applications

Gas chromatography is an essential technique for the analysis of volatile compounds like this compound, separating components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. teledynelabs.comlibretexts.org When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both qualitative and quantitative analysis. thermofisher.com

For the analysis of hydrocarbons and their isomers, the choice of GC column and temperature programming is critical to achieve adequate separation. avivanalytical.commdpi.com Given that this compound is one of several C6H8 isomers, chromatographic methods must be optimized to resolve it from structurally similar compounds. docbrown.info The separation of geometric isomers, such as the (Z) and (E) forms of 3-methylpent-3-en-1-yne, can be particularly challenging and often requires high-resolution capillary columns. nih.gov

Research findings on the GC-MS analysis of related volatile organic compounds suggest that a non-polar or medium-polarity column would be suitable for the separation of this compound. The mass spectrum of 3-methylpent-3-en-1-yne shows characteristic fragmentation patterns that can be used for its identification, with prominent peaks at m/z 79 and 80. nih.gov

A summary of typical GC-MS parameters that could be adapted for the analysis of this compound is presented in the interactive data table below.

| Parameter | Value |

| Column Type | DB-5MS (or equivalent non-polar capillary column) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 40-50°C, ramped to 250-280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table represents a generalized starting point for method development, and specific parameters would require optimization.

High-Performance Liquid Chromatography (HPLC) Method Development

While GC is often the preferred method for volatile compounds, high-performance liquid chromatography (HPLC) offers an alternative and sometimes complementary approach, particularly when derivatization is employed or when analyzing complex matrices. sigmaaldrich.com The development of an effective HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector. sigmaaldrich.com

For non-polar compounds like hydrocarbons, reversed-phase HPLC is a common choice. sielc.com The separation of geometric isomers by HPLC can be achieved by leveraging subtle differences in their shape and polarity, which affect their interaction with the stationary phase. mtc-usa.comgoogle.com

A specific application for the analysis of 3-methylpent-3-en-1-yne has been developed using a Newcrom R1 HPLC column. sielc.com This method utilizes a reversed-phase separation with a simple mobile phase composition. The Newcrom R1 column is described as a special reverse-phase column with low silanol activity, which can be beneficial for achieving good peak shape for a variety of analytes. sielc.com

The development of this method provides a solid foundation for the analysis of this compound. Key aspects of the method are detailed in the interactive data table below.

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV (if chromophore present) or Mass Spectrometry (MS) |

| Application Note | Suitable for scalable and preparative separations |

For Mass-Spec (MS) compatible applications, the phosphoric acid should be replaced with a volatile acid like formic acid. sielc.com

The separation of alkynes via HPLC can sometimes be challenging due to their weak UV chromophores. nih.gov In such cases, derivatization to form a more strongly UV-absorbing or fluorescent compound can be employed. nih.govmdpi.com Alternatively, coupling the HPLC system to a mass spectrometer provides a universal and highly sensitive detection method. nih.gov

Computational and Theoretical Investigations of Z 3 Methylpent 3 En 1 Yne

Quantum Chemical Calculations of Electronic Structure and Energetics

A comprehensive search of peer-reviewed scientific literature did not yield any specific studies focused on the quantum chemical calculations of the electronic structure and energetics of (Z)-3-methylpent-3-en-1-yne. Such studies would typically involve methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory to determine properties such as molecular orbital energies, electron density distribution, dipole moment, and the molecule's heat of formation. While databases provide some basic computed properties, detailed scholarly articles with in-depth analysis of its electronic structure are not presently available.

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈ | PubChem nih.gov |

| Molecular Weight | 80.13 g/mol | ChemSrc chemsrc.com |

| Density | 0.764 g/cm³ | ChemSrc chemsrc.com |

Reaction Pathway Modeling and Transition State Analysis

There is no available research in the scientific literature that specifically models the reaction pathways or analyzes the transition states for reactions involving this compound. This type of computational investigation is crucial for understanding reaction mechanisms, predicting reaction kinetics, and determining the feasibility of different reaction channels. Such studies would typically employ quantum mechanical methods to locate transition state geometries and calculate activation energies for processes like cycloadditions, electrophilic additions, or rearrangements.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulation studies of this compound have been reported in the scientific literature. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time. For a relatively small and rigid molecule like this compound, such simulations could provide information about the rotational barriers of the methyl group and the flexibility of the carbon backbone, which can be important for understanding its interactions with other molecules or its behavior in different solvent environments.

Applications of Z 3 Methylpent 3 En 1 Yne in Complex Molecule Synthesis

Building Block in the Synthesis of Natural Products

The precise architecture of (Z)-3-methylpent-3-en-1-yne makes it a valuable synthon in the total synthesis of natural products and their derivatives. Its compact frame and dual reactivity are particularly suited for constructing the carbon skeletons of isoprenoids and other complex natural molecules.

Carotenoid Synthesis: Astaxanthin (B1665798) and Zeaxanthin (B1683548) Precursors

While direct evidence for the use of this compound in the industrial synthesis of astaxanthin and zeaxanthin is not extensively documented in publicly available literature, the synthesis of carotenoids often relies on the assembly of smaller, stereodefined building blocks. The general synthetic strategies for carotenoids like zeaxanthin involve the Wittig condensation of a central C10-dialdehyde with two equivalents of a C15-phosphonium salt. The C15 fragment is typically derived from smaller precursors. The structural motif present in this compound is analogous to repeating units within the polyene chain of carotenoids, suggesting its potential as a precursor to the larger fragments used in these syntheses.

Synthesis of Bioactive Enantiopure Compounds

Intermediate in the Formation of Advanced Organic Materials

The application of this compound as an intermediate in the formation of advanced organic materials is an area of potential but currently underexplored research. The conjugated enyne functionality is a known reactive motif in polymerization reactions. In principle, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with specific electronic or optical properties. The rigidity of the enyne unit could impart desirable thermal and mechanical properties to the resulting materials. Further research is required to explore the potential of this compound in materials science.

Precursor in the Synthesis of Vitamin A Analogs and Related Compounds

A significant application of a close structural analog of this compound is in the industrial synthesis of Vitamin A and its derivatives. Specifically, the compound (2Z)-3-methylpent-2-en-4-yn-1-ol, which shares the same carbon skeleton and Z-configured double bond but features a terminal hydroxyl group, is a key intermediate. rsc.orgchemspider.com

In a well-established synthetic route, the dianion of (2Z)-3-methylpent-2-en-4-yn-1-ol is coupled with a β-C14 aldehyde to construct the full carbon skeleton of Vitamin A. rsc.orgchemspider.com This reaction highlights the utility of the C6 enyne framework in building the polyene chain characteristic of retinoids. The Z-configuration of the double bond in the C6 building block is crucial for achieving the desired stereochemistry in the final product.

Table 1: Key Intermediates in Vitamin A Synthesis

| Compound Name | Role in Synthesis |

| (2Z)-3-Methylpent-2-en-4-yn-1-ol | C6 building block providing a portion of the polyene chain. |

| β-C14 Aldehyde | C14 building block containing the β-ionone ring. |

Synthesis of Heterocyclic Compounds via En-yne Transformations

The conjugated enyne moiety of this compound is a versatile precursor for the synthesis of various heterocyclic compounds through en-yne transformations. These reactions, often catalyzed by transition metals, can proceed through various cyclization pathways to afford aromatic and non-aromatic heterocycles.

For instance, 1,3-enynes, the structural class to which this compound belongs, are known to participate in cycloaddition reactions for the synthesis of substituted pyridines. While specific examples employing this compound were not found, the general reactivity pattern suggests its suitability in such transformations. Similarly, copper-catalyzed coupling reactions of 1,3-enynes with nitriles have been reported to yield polysubstituted pyrroles. These methodologies offer a convergent approach to complex heterocyclic systems from simple, readily available starting materials. The substitution pattern on the enyne, such as the methyl group in this compound, would be expected to influence the regioselectivity of these cyclization reactions.

Table 2: Examples of Heterocycle Synthesis from 1,3-Enynes

| Heterocycle | Synthetic Method |

| Substituted Pyridines | Cycloaddition reactions |

| Polysubstituted Pyrroles | Copper-catalyzed coupling with nitriles |

Occurrence in Complex Chemical Environments and Environmental Studies

Detection and Identification in Diverse Chemical Systems

Currently, there is no available scientific literature detailing the detection or identification of (Z)-3-methylpent-3-en-1-yne in complex chemical environments such as environmental samples, industrial process streams, or biological systems. Standard analytical chemistry techniques are routinely used for the identification of a wide array of volatile organic compounds; however, specific methods or documented findings for this particular isomer were not found.

Formation and Reactivity in Atmospheric Chemistry Models

The formation and reactivity of this compound are not documented in current atmospheric chemistry models. While the atmospheric chemistry of various hydrocarbons, particularly those with high reactivity such as alkenes and other unsaturated compounds, is a subject of intense study, research on the specific photochemical reactions, oxidation pathways, and atmospheric lifetime of this compound has not been published. Consequently, its potential contribution to the formation of secondary organic aerosols or ozone is unknown.

Role in Interstellar and Planetary Chemistry (e.g., Titan's Atmosphere)

There is no evidence in the current body of scientific research to suggest the presence or a defined role for this compound in interstellar or planetary chemistry. The complex hydrocarbon chemistry of environments like Saturn's moon, Titan, has been a focus of missions such as Cassini, leading to the detection of numerous organic molecules. However, this compound has not been identified among the species present in Titan's atmosphere or in the interstellar medium based on available data. Theoretical models and observational studies of these environments have not included this specific compound in their analyses.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for En-yne Transformations

The transformation of en-ynes is a cornerstone of modern organic synthesis, and the development of novel catalytic systems continues to be a major driving force for innovation. For substrates like (Z)-3-methylpent-3-en-1-yne, future research will likely focus on catalysts that offer enhanced selectivity, efficiency, and sustainability.

Key areas of exploration include:

Cooperative Catalysis: Systems that involve the synergistic action of multiple catalysts are emerging as a powerful tool. For instance, a cooperative system using a Pd(0) complex, a Lewis acid like tris(pentafluorophenyl)borane, a copper salt, and an amine base has been shown to catalyze the trans-hydroalkynylation of internal 1,3-enynes nih.gov. This approach could be adapted for this compound to achieve novel, highly selective transformations.

Metal-Based Catalysts: The reactivity of en-ynes is significantly influenced by their interaction with metal catalysts, including palladium, gold, and rhodium complexes acs.org. Research into new metal complexes, potentially with novel ligand designs, could lead to unprecedented reaction pathways. For example, cobalt vinylidenes have been shown to undergo [2+2]-cycloadditions with alkynes to form cobaltacyclobutenes, which can then be transformed into diverse cyclic polyenes acs.org.

Organocatalysis: Metal-free catalysis offers advantages in terms of cost and sustainability. The use of chiral organocatalysts, such as quinine-derived bifunctional thiourea, has been demonstrated in the asymmetric annulation of related yne-enones, yielding products with excellent stereoselectivities researchgate.net. Further development in this area could provide enantioselective transformations for this compound without the need for transition metals.

| Catalyst Type | Potential Application for this compound | Expected Outcome |

| Cooperative (e.g., Pd/Lewis Acid) | Selective hydroalkynylation or related additions | Access to complex cross-conjugated dieneynes nih.gov |

| Novel Metal Complexes (e.g., Co, Au) | Cycloadditions and cycloisomerizations | Synthesis of diverse carbocyclic and heterocyclic scaffolds acs.orgacs.org |

| Chiral Organocatalysts | Asymmetric annulation or addition reactions | Enantioenriched products for pharmaceutical applications researchgate.net |

Asymmetric Synthesis Leveraging the (Z)-Configuration

The defined (Z)-geometry of the double bond in this compound is a key feature that can be exploited to control stereochemistry in asymmetric synthesis. This field is critical for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry wikipedia.org.

Future directions in this area include:

Enantioselective Catalysis: The use of chiral catalysts—be it transition metal complexes, organocatalysts, or enzymes—can induce the formation of one enantiomer over the other. For en-yne systems, gold(I) catalysts with chiral ligands like "Ming-Phos" have been successful in asymmetric cycloadditions acs.org. Applying such catalysts to reactions of this compound could allow for the creation of specific chiral centers.

Biocatalysis: Enzymes offer exquisite stereoselectivity under mild reaction conditions nih.govnih.gov. Ene-reductases, for example, are known to reduce activated double bonds with high enantioselectivity nih.gov. Research into identifying or engineering enzymes that can act on the specific structure of this compound could open up green and efficient synthetic routes to valuable chiral molecules. The use of enzymes in synthesis can lead to improved reaction efficiency and productivity while addressing sustainability vapourtec.com.

Chiral Auxiliaries: While catalytic methods are often preferred, the use of chiral auxiliaries remains a robust strategy. Attaching a chiral auxiliary to the en-yne substrate can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed.

Integration of this compound into Flow Chemistry Processes

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, better heat and mass transfer, and improved scalability acs.orgnih.gov. Integrating the synthesis and transformations of this compound into flow processes is a promising trend.

Key aspects of this integration are:

Improved Safety and Control: En-yne reactions can be highly energetic. The small reactor volumes and superior heat exchange in flow systems allow for better temperature control, minimizing the risk of runaway reactions nih.govamt.uk. This is particularly advantageous when dealing with potentially unstable intermediates or highly exothermic processes like nitrations or hydrogenations amt.uk.

Accessing Novel Reactivity: The precise control over reaction parameters in flow reactors can enable transformations that are difficult or impossible to achieve in batch mode acs.orgnih.gov. This could unlock new reaction pathways for this compound.

Process Intensification and Scalability: Flow chemistry facilitates the transition from laboratory-scale discovery to industrial-scale production. A process developed on a small scale can often be scaled up by simply running the reactor for a longer time or by using multiple reactors in parallel amt.uk. This is also beneficial for multi-enzyme cascade reactions mdpi.com.

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Enhanced Heat and Mass Transfer | Improved safety for exothermic reactions, better control over selectivity acs.orgnih.gov |

| Precise Control of Parameters | Access to novel reaction conditions and intermediates, higher yields acs.org |

| Scalability | Seamless transition from lab-scale synthesis to industrial production amt.uk |

| Automation | High-throughput screening of reaction conditions and catalysts |

Development of Machine Learning Models for Predicting Reactivity

The application of machine learning (ML) in chemistry is revolutionizing how researchers predict reaction outcomes and discover new transformations. Developing ML models specifically for en-yne reactivity could significantly accelerate research involving this compound.

Future research in this domain will likely focus on:

Predicting Reaction Outcomes: ML models, particularly neural networks, can be trained on large datasets of known reactions to predict the major product of a given set of reactants and conditions acs.orgnih.gov. Such a model could predict how this compound would behave with various reagents, saving significant experimental time and resources.

Optimizing Reaction Conditions: Beyond predicting products, ML can also suggest the optimal conditions (catalyst, solvent, temperature) to achieve a desired outcome nih.gov. This is achieved by training models on extensive reaction databases, enabling them to identify complex relationships between reaction components and results nih.gov.

Generalizable Reactivity Models: A key challenge is creating models that can generalize to reactants and conditions not present in the training data neurips.ccnips.cc. By representing reactions based on fundamental mechanistic steps, such as the interaction between electron orbitals, more robust and predictive models can be built neurips.ccnips.cc.

Advancements in Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization. In situ spectroscopic techniques, which monitor the reaction as it happens, provide invaluable real-time insights spectroscopyonline.commt.com.

For reactions involving this compound, advanced in situ monitoring could involve:

Real-Time Kinetic Analysis: Techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products over time spectroscopyonline.comrsc.org. This data is essential for developing accurate kinetic models and understanding the reaction mechanism spectroscopyonline.com.

Identification of Transient Intermediates: Many reactions proceed through short-lived intermediate species that are difficult to isolate. In situ spectroscopy is often the only way to detect and characterize these transient molecules, providing a deeper understanding of the reaction pathway spectroscopyonline.com.

High-Throughput Screening: Combining in situ analysis with automated reaction platforms allows for the rapid screening of different catalysts and conditions. For example, in situ nanoelectrospray mass spectrometry has been used for the high-throughput evaluation of enzymes and real-time monitoring of reactions nih.gov.

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| FTIR/Raman Spectroscopy | Changes in functional groups, quantitative analysis of species spectroscopyonline.comresearchgate.net | Monitoring the consumption of the alkyne and alkene groups and formation of new bonds. |

| NMR Spectroscopy | Structural information, reaction kinetics rsc.org | Elucidating the structure of intermediates and products in real-time. |

| Mass Spectrometry | Molecular weight of species, reaction progress nih.gov | High-throughput screening of catalysts and reaction conditions. |

Q & A

Q. What best practices ensure reproducibility in synthesizing this compound for collaborative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.